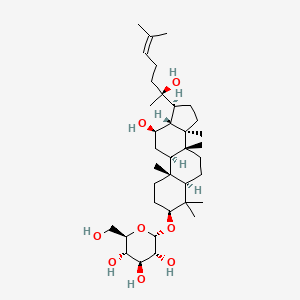

(S)-Ginsenoside Rh2

Description

Structure

3D Structure

Properties

Molecular Formula |

C36H62O8 |

|---|---|

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,42)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(32(3,4)24(33)12-17-34(25,35)6)44-31-30(41)29(40)28(39)23(19-37)43-31/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31+,33-,34+,35+,36-/m0/s1 |

InChI Key |

CKUVNOCSBYYHIS-MHRQTNKUSA-N |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)O)C)O)C |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)O)C |

Origin of Product |

United States |

Biosynthesis, Biotransformation, and Derivatization of S Ginsenoside Rh2

Endogenous Biosynthetic Pathways of (S)-Ginsenoside Rh2

The natural concentration of this compound in ginseng is remarkably low, typically around 0.001% in red ginseng. sjtu.edu.cn Its biosynthesis is part of the complex metabolic network that produces dammarane-type triterpenoid saponins. The pathway originates from the cyclization of 2,3-oxidosqualene, a common precursor for steroids and triterpenoids in plants. researchgate.net

In Panax ginseng, this cyclization leads to the formation of the dammarane skeleton, which is subsequently hydroxylated to produce the aglycone protopanaxadiol (B1677965) (PPD). sjtu.edu.cnproquest.com The final and critical step in the formation of this compound is the specific glycosylation of the PPD aglycone. This reaction involves the attachment of a single glucose molecule to the hydroxyl group at the C-3 position of the PPD backbone. researchgate.net This step is catalyzed by a specific UDP-glycosyltransferase (UGT). Several UGTs from P. ginseng, such as PgUGT74AE2 and UGTPg45, have been identified and shown to catalyze the conversion of PPD into this compound. proquest.comresearchgate.net The engineered biosynthesis of this compound in microbial hosts like Saccharomyces cerevisiae has been achieved by introducing genes from P. ginseng that encode the necessary enzymes for this pathway. sjtu.edu.cnresearchgate.net

Microbial Biotransformation of Ginsenosides (B1230088) to this compound

Due to its scarcity in nature, microbial biotransformation has emerged as a key strategy for producing this compound from more abundant major ginsenosides. This process utilizes microorganisms or their enzymes to perform specific chemical modifications.

Major protopanaxadiol-type ginsenosides, such as Ginsenoside Rb1 and Ginsenoside Rg3, serve as primary precursors for the biotransformation into this compound. nih.gov

Conversion from Ginsenoside Rg3: Ginsenoside Rg3 is a direct precursor to this compound. The conversion involves the removal of a single glucose unit from the C-3 position of the ginsenoside. researchgate.net This transformation is readily achieved by various microorganisms, including human intestinal bacteria like Fusobacterium sp. and fungi such as Fusarium proliferatum. nih.govjst.go.jp

Conversion from Ginsenoside Rb1: Ginsenoside Rb1, one of the most abundant ginsenosides in ginseng, can be converted to this compound through a multi-step deglycosylation process. nih.govmdpi.com The transformation pathways can vary depending on the specific enzymes or microbes used. Common pathways include:

Rb1 → Rd → Rg3 → Rh2 mdpi.com

Rb1 → Rd → F2 → Rh2 mdpi.com

Rb1 → Gypenoside XVII → F2 → C-K (another ginsenoside, but the pathway highlights the stepwise sugar removal) researchgate.net

This stepwise hydrolysis is carried out by various bacteria, including those isolated from the human gut and food-grade microorganisms. jst.go.jpmdpi.com

The core mechanism of converting precursor ginsenosides into this compound is enzymatic hydrolysis, specifically deglycosylation. The enzymes responsible are glycoside hydrolases, most notably β-glucosidases. researchgate.netmdpi.com

These enzymes exhibit regioselectivity, meaning they selectively cleave glycosidic bonds at specific positions on the ginsenoside molecule. For instance, to produce this compound from Ginsenoside Rg3, a β-glucosidase must hydrolyze the outer glucose residue at the C-3 position while leaving the glucose at the C-20 position intact. researchgate.netmdpi.com Similarly, the conversion of Ginsenoside Rb1 requires enzymes that can sequentially remove the outer and then inner glucose units at both the C-20 and C-3 positions to ultimately yield this compound. mdpi.com

Commercial enzyme preparations, such as Viscozyme L, as well as purified enzymes from specific microbial sources like Penicillium decumbens and Microbacterium sp. GS514, have been successfully employed for the large-scale production of this compound. researchgate.netjst.go.jpnih.gov

| Precursor Ginsenoside | Intermediate Ginsenosides | Final Product | Key Reaction Type |

|---|---|---|---|

| Ginsenoside Rg3 | N/A | This compound | Deglycosylation at C-3 |

| Ginsenoside Rb1 | Ginsenoside Rd, Ginsenoside Rg3 | This compound | Stepwise Deglycosylation |

| Ginsenoside Rb1 | Ginsenoside Rd, Ginsenoside F2 | This compound | Stepwise Deglycosylation |

Metabolomic Profiling of this compound Biotransformation Products in Preclinical Models

Following administration in preclinical models, this compound undergoes further metabolism, primarily in the gastrointestinal tract and liver. nih.govnih.gov Studies in rats have been crucial in identifying the resulting metabolites and elucidating the metabolic pathways. nih.govnih.govnih.gov

Metabolomic analyses using techniques like high-performance liquid chromatography-mass spectrometry (LC-MS) have identified several key metabolites of this compound. nih.gov

Protopanaxadiol (PPD): This is the primary and most significant metabolite. nih.govnih.govnih.gov PPD is the aglycone of this compound, formed by the removal of its single glucose moiety. nih.gov

Mono-oxygenated Protopanaxadiol: This metabolite is formed through the addition of an oxygen atom to the PPD structure. nih.gov It is considered a product of secondary metabolism. researchgate.net

Mono-oxygenic this compound: In some studies, this compound itself was found to be oxygenated, indicating that oxidation can occur before the removal of the sugar group. nih.gov

The biotransformation of this compound in vivo is governed by two principal metabolic pathways. nih.govresearchgate.net

Deglycosylation: This is the primary metabolic pathway for this compound. nih.govresearchgate.net The glycosidic bond at the C-3 position is hydrolyzed by glycosidases, particularly those produced by intestinal microbiota, to release the aglycone PPD. nih.gov This transformation is crucial as PPD is often considered one of the active forms absorbed into systemic circulation. nih.govnih.gov

Oxygenation: This is considered a secondary metabolic pathway. nih.govresearchgate.net Following or preceding deglycosylation, the ginsenoside structure can undergo hydroxylation reactions, leading to the formation of oxygenated metabolites like mono-oxygenated protopanaxadiol. nih.gov

| Metabolite | Precursor | Metabolic Pathway |

|---|---|---|

| Protopanaxadiol (PPD) | This compound | Deglycosylation |

| Mono-oxygenated Protopanaxadiol | Protopanaxadiol | Oxygenation |

| Mono-oxygenic this compound | This compound | Oxygenation |

Chemical and Semisynthetic Strategies for this compound Analogues and Derivatives

This compound, a naturally occurring steroid glycoside found in the genus Panax, has garnered significant attention for its diverse biological activities. caymanchem.com However, its clinical application can be limited by factors such as poor solubility. nih.gov To address these limitations and to explore the structure-activity relationships, various chemical and semisynthetic strategies have been developed to generate analogues and derivatives of this compound with potentially enhanced therapeutic properties.

One common approach involves the structural modification of the ginsenoside Rh2 molecule. For instance, derivatives have been synthesized by introducing maleimidocaproic acid or maleimidoundecanoic acid to the ginsenoside Rh2 structure. nih.gov These modifications have been shown to improve the solubility of the parent compound. nih.gov Specifically, the derivative modified with maleimidocaproic acid (C–Rh2) exhibited increased solubility and higher cytostatic activity against various tumor cells compared to the original ginsenoside Rh2. nih.gov In contrast, the derivative modified with maleimidoundecanoic acid (U–Rh2) did not show significant cytotoxicity, suggesting that the length of the spacer arm is a critical factor in the biological activity of these derivatives. nih.gov

Another synthetic strategy focuses on the side chain of ginsenoside Rh2. Through a three-step process of acetylation, elimination-addition, and saponification, pseudo-ginsenoside Rh2 and its 20Z-isomer have been synthesized under mild conditions. nih.gov The evaluation of these derivatives against eight different human tumor cell lines indicated that modifications to the side chain could significantly enhance the anti-proliferative activity of ginsenosides. nih.gov

Furthermore, a novel derivative, 2-Deoxy-Rh2, was synthesized by hybridizing protopanaxadiol with 2-deoxy-glucose. This modification was designed to enhance the anticancer activity of the parent compound. nih.gov

Acid treatment is another method employed to generate ginsenoside Rh2 derivatives. For example, treating ginsenoside Rh2 with formic acid at high temperatures can lead to the formation of ginsenosides Rk1 and Rg5. mdpi.com A combination of enzymatic conversion and acid treatment has also been utilized to produce a mixture of ginsenoside Rh2 isomers and related compounds, including 20(S)-Rh2, 20(R)-Rh2, Rk2, and Rh3. nih.gov

The following tables summarize the findings from various studies on the chemical and semisynthetic derivatization of this compound.

Table 1: Comparison of Water Solubility and Oil-Water Partition Coefficient of this compound and its Derivatives

| Compound | Water Solubility (μg·mL–1) | Oil-Water Partition Coefficient (log P) |

| This compound | 74.04 | 3.48 |

| C–Rh2 | 292.06 | 2.27 |

| U–Rh2 | 162.69 | 2.84 |

Table 2: Antiproliferative Activity of this compound and its Derivatives against Various Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

| This compound | HRA (ovarian cancer) | Dose-dependent inhibition |

| This compound | BxPC-3 (pancreatic cancer) | Dose-dependent inhibition |

| 2-Deoxy-Rh2 | MCF-7 (breast cancer) | Concentration- and time-dependent inhibition |

| C–Rh2 | Various tumor cells | Higher cytostatic activity than this compound |

| U–Rh2 | Various tumor cells | No obvious cytotoxicity |

| Pseudo-ginsenoside Rh2 | Eight different human tumor cells | Enhanced anti-proliferative activity |

Molecular and Cellular Mechanisms of Action of S Ginsenoside Rh2

Modulation of Cellular Proliferation and Apoptosis

(S)-Ginsenoside Rh2 effectively suppresses cancer cell proliferation by inducing programmed cell death, a critical process for eliminating abnormal cells. This is achieved through the activation of various apoptotic pathways and the manipulation of cell cycle checkpoints.

This compound triggers apoptosis through multiple intrinsic and extrinsic signaling cascades.

The intrinsic pathway of apoptosis, often initiated by intracellular stress or damage, is a primary target of this compound. Studies indicate that G-Rh2 promotes the translocation of pro-apoptotic proteins, such as Bax and Bak, to the mitochondria spandidos-publications.commdpi.comimrpress.comworldscientific.comoncotarget.comspandidos-publications.com. This translocation leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c and Smac from the mitochondrial intermembrane space into the cytoplasm spandidos-publications.commdpi.comimrpress.comworldscientific.comoncotarget.comspandidos-publications.com. The released cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9 spandidos-publications.commdpi.comimrpress.comoncotarget.comspandidos-publications.comjst.go.jp. Activated caspase-9 subsequently cleaves and activates downstream effector caspases, most notably caspase-3, thereby executing the apoptotic program spandidos-publications.comimrpress.comworldscientific.comoncotarget.comspandidos-publications.comjst.go.jp. Concurrently, G-Rh2 often leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL, further tipping the balance towards cell death imrpress.comworldscientific.comoncotarget.comnih.govnih.gov.

The extrinsic pathway of apoptosis is also modulated by this compound. Research has shown that G-Rh2 can upregulate the expression of death receptors on the cell surface, such as Fas receptor and TRAIL-R1/DR4 frontiersin.orgoup.comresearchgate.netresearchgate.net. Upon binding of their respective ligands (FasL or TRAIL), these receptors cluster and recruit adaptor proteins like FADD, leading to the formation of the Death-Inducing Signaling Complex (DISC) frontiersin.orgresearchgate.net. The DISC then activates initiator caspase-8, which in turn activates effector caspases, including caspase-3, to induce apoptosis frontiersin.orgoup.comresearchgate.netresearchgate.netmedchemexpress.comresearchgate.netnih.gov. In some contexts, G-Rh2 has been observed to upregulate tumor necrosis factor-α (TNF-α), which can also signal through death receptors to initiate apoptosis oup.com. Studies also suggest that G-Rh2 can promote TRAIL-induced apoptosis by upregulating the expression of death receptor 5 (DR5) in hepatocellular carcinoma cells, thereby sensitizing them to TRAIL researchgate.netresearchgate.netnih.gov.

This compound's apoptotic effects are largely mediated by the activation of the caspase cascade, a hallmark of classical apoptosis spandidos-publications.comimrpress.comworldscientific.comoncotarget.comspandidos-publications.comjst.go.jpoup.comresearchgate.netresearchgate.netmedchemexpress.comresearchgate.netnih.gov. Activation of initiator caspases (caspase-8 and -9) leads to the activation of executioner caspases (caspase-3), resulting in the cleavage of vital cellular substrates and the dismantling of the cell. However, some studies suggest that the cell death induced by Rh2 is not exclusively caspase-dependent. For instance, in colorectal cancer cells, Rh2-induced cell death is mediated in part by caspase-dependent apoptosis and in part by caspase-independent mechanisms nih.govcapes.gov.br. This is supported by observations that pan-caspase inhibitors only partially block the cell death induced by Rh2 nih.gov.

Beyond classical apoptosis, this compound has been shown to induce paraptosis-like cell death, a distinct form of programmed cell death characterized by the formation of cytoplasmic vacuoles and the absence of caspase activation nih.govcapes.gov.brmdpi.com. This process is often associated with the activation of pathways involving ER stress or calcium signaling. In colorectal cancer cells, Rh2-induced paraptosis is dependent on the tumor suppressor protein p53 nih.govcapes.gov.br. Furthermore, in lung cancer cells, G-Rh2 has been reported to trigger paraptosis through mechanisms involving c-Myc and the accumulation of aggresomes mdpi.com. The induction of paraptosis offers a complementary strategy for cancer cell elimination, particularly in cells that may be resistant to apoptosis.

This compound plays a significant role in arresting the cell cycle, thereby preventing cancer cells from replicating and dividing. The compound commonly induces arrest at the G1/S phase transition spandidos-publications.comspandidos-publications.comresearchgate.netnih.goviiarjournals.orgspandidos-publications.comgeneticsmr.orgsci-hub.secapes.gov.br. This arrest is achieved through the modulation of key cell cycle regulatory proteins. Specifically, G-Rh2 has been shown to upregulate the expression of cyclin-dependent kinase inhibitors (CDKIs) such as p21CIP1/WAF1 and p27KIP1 spandidos-publications.comspandidos-publications.comresearchgate.netnih.govcapes.gov.br. These CDKIs bind to and inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6 complexed with D-type cyclins (cyclin D1, D2, D3), and CDK2 complexed with cyclin E spandidos-publications.comspandidos-publications.comresearchgate.netnih.govgeneticsmr.orgcapes.gov.br. This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), a critical step for progression from G1 to S phase, thus leading to G1 arrest spandidos-publications.comspandidos-publications.comresearchgate.netgeneticsmr.orgcapes.gov.br. Conversely, G-Rh2 often downregulates the expression of cyclins (e.g., cyclin D1, cyclin E) and their corresponding CDK partners (e.g., CDK4, CDK6), further contributing to cell cycle blockade spandidos-publications.comspandidos-publications.comresearchgate.netnih.goviiarjournals.orgspandidos-publications.comgeneticsmr.orgcapes.gov.br. In some instances, G-Rh2 has also been linked to the modulation of other signaling pathways, such as the Wnt/β-catenin pathway, which further impacts cell cycle regulators like cyclin D1 spandidos-publications.com.

Regulation of Autophagy Processes

Autophagy, a cellular process for degrading and recycling damaged organelles and proteins, is also modulated by this compound, influencing cell fate.

Ginsenoside Rh2 has been observed to induce autophagy in various cancer cell types. In non-small cell lung cancer (NSCLC) cells, G-Rh2 significantly upregulated autophagy flux, indicated by the accumulation of LC3-II and the LC3-II/LC3-I ratio frontiersin.org. This induction of autophagy was also reported in human retinoblastoma cells via the inactivation of the PI3K/AKT/mTOR pathway spandidos-publications.com. In melanoma cells, G-Rh2 initiated autophagy and inhibited the activity of mTOR, a known negative regulator of autophagy researchgate.net. Conversely, some studies suggest that G-Rh2 might also inhibit autophagy in specific contexts, such as in doxorubicin-induced cardiotoxicity, where it attenuated cardiomyocyte autophagy by upregulating the PI3K-AKT-mTOR signaling pathway researchgate.net.

The relationship between autophagy and apoptosis is complex, with autophagy sometimes acting as a pro-survival mechanism or, conversely, leading to autophagic cell death. In some cancer cells, G-Rh2-induced autophagy may contribute to cell death. For instance, in NSCLC cells, G-Rh2 led to autophagic cell death through the endoplasmic reticulum stress-autophagy axis frontiersin.org. In melanoma cells, repressing autophagy enhanced the anti-melanoma efficacy of G-Rh2, suggesting that autophagy might play a protective role in these cells under G-Rh2 treatment researchgate.net. The interplay between autophagy and apoptosis is context-dependent and can be influenced by the specific cancer type and cellular environment.

Anti-Angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties, thereby limiting the tumor's ability to establish a blood supply.

G-Rh2 has been shown to suppress the expression of Vascular Endothelial Growth Factor (VEGF), a key mediator of angiogenesis. In oral squamous cell carcinoma cells, G-Rh2 decreased the expression of VEGF, along with matrix metalloproteinase-2 (MMP-2), which is also involved in tumor invasion and metastasis spandidos-publications.com. While specific data on the direct molecular targets and pathways for G-Rh2's anti-angiogenic effects are less detailed in the provided search results compared to cell cycle regulation, its observed reduction of VEGF suggests a role in inhibiting the formation of new blood vessels that supply tumors.

Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation

Angiogenesis, the formation of new blood vessels, is essential for tumor growth, survival, and metastasis. This compound has been demonstrated to impede this process by directly affecting the behavior of endothelial cells. Studies have shown that G-Rh2 can significantly attenuate the proliferation, migration, and the formation of vessel-like tube structures in human umbilical vein endothelial cells (HUVECs) researchgate.netnih.govnih.govnih.govkoreascience.kracs.org. This inhibition is crucial as these cellular activities are fundamental steps in the development of new blood vessels. For instance, in the context of hepatocellular carcinoma, G-Rh2 was observed to suppress HUVEC proliferation, migration, and tube formation when stimulated by HepG2 cancer cells nih.govnih.gov. Similarly, G-Rh2 has been shown to disrupt VEGF-induced HUVEC proliferation, migration, and tube formation by interfering with the VEGF receptor 2 (VEGFR2)-Grb-2-associated binder 1 (Gab1) signaling pathway researchgate.netnih.gov.

Table 1: Effects of this compound on Endothelial Cell Activity

| Cell Type | Process Affected | Observed Effect | Key Molecular Pathway/Factor Involved | Citation |

| HUVECs | Proliferation | Attenuated | VEGF-induced, VEGFR2-Gab1 signaling | researchgate.netnih.gov |

| HUVECs | Migration | Attenuated | VEGF-induced, VEGFR2-Gab1 signaling | researchgate.netnih.gov |

| HUVECs | Tube Formation | Attenuated | VEGF-induced | researchgate.netnih.gov |

| HUVECs | Proliferation | Suppressed | HepG2-stimulated | nih.govnih.gov |

| HUVECs | Migration | Suppressed | HepG2-stimulated | nih.govnih.gov |

| HUVECs | Tube Formation | Suppressed | HepG2-stimulated | nih.govnih.gov |

| HUVECs | Proliferation | Inhibited | ERK signaling pathway | acs.org |

| HUVECs | Migration | Inhibited | ERK signaling pathway | acs.org |

Downregulation of Angiogenic Factors (e.g., VEGF, MMP-2)

Complementing its direct effects on endothelial cells, this compound also modulates the expression of key molecular factors that promote angiogenesis. Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis, while Matrix Metalloproteinase-2 (MMP-2) plays a critical role in degrading the extracellular matrix, facilitating cell migration and invasion necessary for neovascularization. G-Rh2 has been consistently shown to downregulate the expression of both VEGF and MMP-2 in various cancer cell models nih.govnih.govspandidos-publications.combesjournal.comsci-hub.se. For instance, G-Rh2 has been reported to decrease VEGF expression in oral squamous cell carcinoma cells, thereby inhibiting tumor angiogenesis besjournal.com. In hepatocellular carcinoma, G-Rh2 treatment at 20 μg/mL markedly suppressed the protein expressions of both VEGF and MMP-2 in HUVECs, with inhibition rates of 30% for VEGF and 49% for MMP-2 nih.gov. Furthermore, G-Rh2 has been found to reduce VEGF, MMP-2, and MMP-9 levels in co-cultured lung and oral cancer cells spandidos-publications.com.

Table 2: Effects of this compound on Angiogenic Factors

| Cancer Type/Cell Line | Factor Affected | Observed Effect | Concentration/Context | Citation |

| Oral Cancer Cells | VEGF | Decreased | KB cells | besjournal.com |

| Oral Cancer Cells | MMP-2 | Downregulated | KB cells | besjournal.com |

| Oral Squamous Cell Carcinoma | VEGF | Decreased | besjournal.com | |

| Oral Squamous Cell Carcinoma | MMP-2 | Downregulated | besjournal.com | |

| Hepatocellular Carcinoma (HepG2-stimulated HUVECs) | VEGF | Downregulated | 20 μg/mL | nih.gov |

| Hepatocellular Carcinoma (HepG2-stimulated HUVECs) | MMP-2 | Downregulated | 20 μg/mL | nih.gov |

| Lung Cancer Cells | VEGF | Reduced | Co-cultured | spandidos-publications.com |

| Lung Cancer Cells | MMP-2 | Reduced | Co-cultured | spandidos-publications.com |

| Lung Cancer Cells | MMP-9 | Reduced | Co-cultured | spandidos-publications.com |

| Oral Cancer Cells | MMP-2 | Downregulated | spandidos-publications.com | |

| Oral Cancer Cells | VEGF | Decreased | spandidos-publications.com | |

| Prostate Cancer Cells | VEGF | Decreased | sci-hub.se | |

| Prostate Cancer Cells | MMP-2 | Downregulated | Bxpc-3 cells | spandidos-publications.com |

Anti-Metastatic and Anti-Invasive Mechanisms

Metastasis, the spread of cancer cells from the primary tumor to distant sites, is a major cause of cancer-related mortality. This compound targets several key pathways involved in this process, effectively suppressing cancer cell migration and invasion.

Anti-Metastatic and Anti-Invasive Mechanisms

Suppression of Cell Migration and Invasion

This compound has demonstrated a significant capacity to inhibit the migration and invasion of various cancer cell types. This effect is often attributed to its ability to modulate the expression of proteins involved in cell-matrix interactions and cell motility. For example, G-Rh2 has been shown to suppress the migration and invasion of oral cancer cells by regulating epithelial-mesenchymal transition (EMT)-related proteins iiarjournals.org. In colorectal cancer (CRC) cells, G-Rh2 dose-dependently suppressed migratory and invasive abilities, accompanied by a decrease in MMP-2 and MMP-9 expression portlandpress.com. Similarly, in cervical cancer cells, G-Rh2 inhibited migration and invasion as determined by wound healing and Transwell assays spandidos-publications.com. It has also been reported to inhibit invasion in endometrial cancer cells by increasing E-cadherin and suppressing vimentin (B1176767) expression spandidos-publications.com.

Table 3: Effects of this compound on Cell Migration and Invasion

| Cancer Type/Cell Line | Process Affected | Observed Effect | Specific Molecular Changes Mentioned | Citation |

| Oral Cancer Cells | Migration | Inhibited | EMT-related proteins regulation | iiarjournals.org |

| Oral Cancer Cells | Invasion | Inhibited | EMT-related proteins regulation | iiarjournals.org |

| Colorectal Cancer Cells | Migration | Suppressed | Downregulated MMP-2, MMP-9 | portlandpress.com |

| Colorectal Cancer Cells | Invasion | Suppressed | Downregulated MMP-2, MMP-9 | portlandpress.com |

| Cervical Cancer Cells | Migration | Inhibited | Reduced N-cadherin, vimentin | spandidos-publications.com |

| Cervical Cancer Cells | Invasion | Inhibited | Reduced N-cadherin, vimentin | spandidos-publications.com |

| Endometrial Cancer Cells | Migration | Inhibited | Increased E-cadherin, suppressed vimentin | spandidos-publications.com |

| Endometrial Cancer Cells | Invasion | Inhibited | Increased E-cadherin, suppressed vimentin | spandidos-publications.com |

| Glioma Cells | Migration | Suppressed | Downregulated MMP3, MMP13 | spandidos-publications.com |

| Glioma Cells | Invasion | Suppressed | Downregulated MMP3, MMP13 | spandidos-publications.com |

Epithelial-Mesenchymal Transition (EMT) Modulation

The Epithelial-Mesenchymal Transition (EMT) is a cellular reprogramming process that confers migratory and invasive properties to epithelial cells, playing a pivotal role in cancer metastasis. This compound has been shown to effectively inhibit tumor metastasis by suppressing EMT spandidos-publications.comsci-hub.seiiarjournals.orgportlandpress.comspandidos-publications.comnih.gov. This modulation typically involves an increase in epithelial markers, such as E-cadherin, and a decrease in mesenchymal markers, including N-cadherin and vimentin spandidos-publications.comiiarjournals.orgspandidos-publications.com. For instance, G-Rh2 has been found to reverse the EMT process in oral cancer cells by upregulating E-cadherin and suppressing N-cadherin and vimentin expression iiarjournals.org. In colorectal cancer, SGRh2 treatment also upregulated epithelial biomarkers (E-cadherin) and downregulated mesenchymal biomarkers (N-cadherin, vimentin) and EMT transcriptional factors (Smad-3, Snail-1, and Twist-1) portlandpress.com. Furthermore, G-Rh2 has been identified as an inhibitor of NF-κB, a transcription factor that promotes EMT, by targeting Annexin A2 nih.gov.

Table 4: this compound Modulation of Epithelial-Mesenchymal Transition (EMT)

| Cancer Type/Cell Line | EMT Modulation Effect | E-cadherin | N-cadherin | Vimentin | Other EMT Factors | Citation |

| Oral Cancer Cells | Reverses EMT | Up-regulated | Down-regulated | Down-regulated | - | iiarjournals.org |

| Endometrial Cancer Cells | Suppresses EMT | Increased | Suppressed | Suppressed | TGF-β, Snail | spandidos-publications.com |

| Cervical Cancer Cells | Suppresses EMT | Increased | Reduced | Reduced | ZEB1, Snail1 | spandidos-publications.com |

| Colorectal Cancer Cells | Regulates EMT | Up-regulated | Down-regulated | Down-regulated | Smad-3, Snail-1, Twist-1 | portlandpress.com |

| Breast Cancer Cells | Inhibits EMT | - | - | - | NF-κB inhibition via Anxa2 | nih.gov |

Immunomodulatory Effects and Mechanisms

Beyond its direct effects on cancer cells and the tumor microenvironment, this compound also possesses immunomodulatory properties, enhancing the body's own defense mechanisms against cancer.

Immunomodulatory Effects and Mechanisms

Enhancement of Immune Cell Proliferation and Cytotoxicity (e.g., Splenic Lymphocytes, T-lymphocytes)

This compound has been shown to bolster the immune system's anti-tumor response. It can enhance the infiltration of T-lymphocytes into tumor tissues and increase the cytotoxic activity of splenic lymphocytes spandidos-publications.comresearchgate.net. In a melanoma mouse model, G-Rh2 treatment was demonstrated to enhance the antitumor immunological response by triggering CD4+ and CD8a+ T-lymphocyte infiltration and enhancing the cytotoxicity of spleen lymphocytes spandidos-publications.com. This implies that G-Rh2 can activate immune cells to more effectively target and eliminate cancer cells. Studies also indicate that G-Rh2 can enhance spleen immunity by regulating immune factors and increasing the number of natural killer cells researchgate.net. In a T-cell acute lymphoblastic leukemia (T-ALL) model, G-Rh2 was found to enhance immunity in the spleen by upregulating IL-2 and INF-γ, and increasing natural killer cells spandidos-publications.com.

Table 5: Immunomodulatory Effects of this compound

| Immune Cell Type/Response | Observed Effect | Specific Mechanism/Context | Citation |

| T-lymphocytes | Enhanced infiltration | In tumor tissues | spandidos-publications.comresearchgate.net |

| Splenic Lymphocytes | Enhanced cytotoxicity | Against tumor cells | spandidos-publications.comresearchgate.net |

| Immune System | Enhanced antitumor response | Via T-cell activation | spandidos-publications.com |

| Splenic Immunity | Enhanced | Regulating immune factors | spandidos-publications.comresearchgate.net |

| Natural Killer Cells | Increased number | spandidos-publications.comresearchgate.net | |

| T-lymphocytes | Enhanced infiltration | CD4+ and CD8a+ T-lymphocytes | spandidos-publications.com |

Molecular Targets and Signaling Pathways Regulated by S Ginsenoside Rh2

Key Intracellular Signaling Cascades

PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and metabolism. Research has demonstrated that (S)-Ginsenoside Rh2 can effectively inhibit this pathway in various cancer cell types.

In the context of T-cell acute lymphoblastic leukemia (T-ALL), this compound has been shown to block the PI3K/Akt/mTOR signaling pathway. nih.gov This inhibition leads to a decrease in cell growth, cell cycle arrest at the G1 phase, and the induction of both apoptosis and autophagy. nih.gov Similarly, in osteosarcoma cells, this compound impedes proliferation and migration while inducing apoptosis, effects that are mediated, in part, through the inhibition of the PI3K/Akt/mTOR pathway. nih.govdb-thueringen.de Studies in glioblastoma have also revealed that this compound reduces the viability and proliferation of glioma cells by modulating Akt. db-thueringen.de

Table 1: Effects of this compound on the PI3K/Akt/mTOR Pathway

| Cell Type | Effect of this compound | Downstream Consequences |

|---|---|---|

| T-cell acute lymphoblastic leukemia (T-ALL) cells | Inhibition of PI3K/Akt/mTOR pathway | Decreased cell growth, G1 cell cycle arrest, induction of apoptosis and autophagy nih.gov |

| Osteosarcoma cells | Inhibition of PI3K/Akt/mTOR pathway | Impeded proliferation and migration, induction of apoptosis nih.govdb-thueringen.de |

p53 Signaling Pathway

The p53 tumor suppressor protein plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. This compound has been found to activate the p53 signaling pathway, contributing to its anticancer effects.

In colorectal cancer cells, treatment with this compound activates the p53 pathway. nih.gov This activation leads to a significant increase in the levels of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov The induction of both apoptosis and a form of cell death characterized by cytoplasmic vacuolization by this compound is mediated by p53 activity. nih.gov Furthermore, in lung adenocarcinoma cells, a derivative of ginsenoside Rh2 has been shown to induce apoptosis through the Ras/Raf/ERK/p53 signaling pathway, which involves the sustained phosphorylation of Ras, Raf, extracellular signal-regulated kinase (ERK), and p53. spandidos-publications.comnih.gov

Table 2: Modulation of the p53 Signaling Pathway by this compound

| Cell Type | Effect of this compound | Key Molecular Events |

|---|---|---|

| Colorectal cancer cells | Activation of the p53 pathway | Increased Bax levels, decreased Bcl-2 levels, induction of apoptosis and paraptosis-like cell death nih.gov |

NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation, immune responses, cell proliferation, and survival. Dysregulation of this pathway is implicated in various diseases, including cancer. Evidence suggests that this compound can inhibit the NF-κB pathway.

In osteosarcoma cells, this compound has been demonstrated to induce apoptosis by inhibiting the NF-κB signaling pathway, alongside its effects on the PI3K/Akt/mTOR and MAPK pathways. nih.gov In a different cellular context, specifically lipopolysaccharide (LPS)-stimulated macrophages, this compound suppresses the phosphorylation of NF-κB, thereby decreasing the release of pro-inflammatory mediators. lktlabs.com

Table 3: this compound and the NF-κB Signaling Pathway

| Cell Type | Effect of this compound | Outcome |

|---|---|---|

| Osteosarcoma cells | Inhibition of NF-κB signaling pathway | Induction of apoptosis nih.gov |

Wnt/β-catenin Signaling Pathway (including GPC3-mediated)

The Wnt/β-catenin signaling pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers. This compound has been shown to negatively regulate this pathway.

In leukemia cells, this compound inhibits cell proliferation and induces apoptosis by downregulating the Wnt/β-catenin signaling pathway. nih.govspandidos-publications.com This is achieved by decreasing the levels of key components of the pathway, including β-catenin, TCF4, and cyclin D1. nih.govspandidos-publications.com In hepatocellular carcinoma, this compound suppresses tumor growth by inhibiting the Wnt/β-catenin pathway through a mechanism involving the downregulation of glypican-3 (GPC3). nih.gov Furthermore, in lung cancer cells, this compound has been observed to activate the phosphorylation of α-catenin, which can in turn inhibit Wnt signaling. semanticscholar.orgresearchgate.net

Table 4: Regulation of the Wnt/β-catenin Signaling Pathway by this compound

| Cell Type | Effect of this compound | Mechanism of Action |

|---|---|---|

| Leukemia KG-1a cells | Inhibition of Wnt/β-catenin pathway | Decreased levels of β-catenin, TCF4, and cyclin D1 nih.govspandidos-publications.com |

| Hepatocellular carcinoma (HepG2) cells | Suppression of GPC3-mediated Wnt/β-catenin signaling | Downregulation of glypican-3 nih.gov |

TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. The role of this compound in modulating this pathway appears to be context-dependent.

In human leukemia cells, this compound has been found to induce cell cycle arrest at the G1 phase and promote differentiation by upregulating the expression of TGF-β. nih.gov This suggests a tumor-suppressive role for this compound through the activation of TGF-β signaling in this specific cancer type.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical cascade that transduces extracellular signals to intracellular responses, regulating processes such as cell proliferation, differentiation, and stress responses. The effects of this compound on the MAPK pathway are multifaceted.

In osteoblastic MC3T3-E1 cells, this compound promotes differentiation and mineralization by activating the p38 MAPK pathway. nih.gov Conversely, in osteosarcoma cells, it induces apoptosis by promoting the MAPK signaling pathway. nih.gov In LPS-stimulated macrophages, this compound has been shown to suppress the phosphorylation of p38 MAPK and ERK1/2. lktlabs.com Additionally, research indicates that this compound can regulate the EGFR-MAPK pathway. researchgate.net

Table 5: this compound's Influence on the MAPK Signaling Pathway

| Cell Type | Effect of this compound | Consequence |

|---|---|---|

| Osteoblastic MC3T3-E1 cells | Activation of p38 MAPK pathway | Induction of differentiation and mineralization nih.gov |

| Osteosarcoma cells | Promotion of MAPK signaling pathway | Induction of apoptosis nih.gov |

| LPS-stimulated macrophages | Suppression of p38 MAPK and ERK1/2 phosphorylation | Anti-inflammatory effects lktlabs.com |

PPAR-delta Regulation

This compound has been identified as a modulator of Peroxisome Proliferator-Activated Receptor-delta (PPAR-δ). Research indicates that Rh2 can upregulate the expression of PPAR-δ. In prostate cancer cells, the induction of apoptosis by ginsenoside Rh2 is mediated through the upregulation of PPAR-delta expression nih.gov. This action is linked to the downstream downregulation of phosphorylated signal transducer and activator of transcription 3 (p-STAT3) and an increase in reactive oxygen species (ROS) and superoxide nih.gov. The role of PPAR-δ in Rh2-induced apoptosis was confirmed when the use of a PPAR-delta antagonist or small interfering RNA (siRNA) reversed the apoptotic effects nih.gov.

Furthermore, studies on cardiac health have shown that ginsenoside Rh2 can ameliorate cardiac fibrosis in diabetic rat models by enhancing PPAR-δ signaling nih.govresearchgate.net. In cardiomyocytes cultured in high glucose, Rh2 was observed to restore the decreased expression of PPAR-δ nih.gov. The activation of PPAR-δ by Rh2 is suggested to inhibit STAT3 activation, thereby reducing the expression of fibrotic proteins nih.gov.

PDZ-binding kinase/T-LAK cell-originated protein kinase Modulation

This compound directly targets and modulates the activity of PDZ-binding kinase/T-LAK cell-originated protein kinase (PBK/TOPK), a serine/threonine kinase often highly expressed in cancer cells. In vitro studies have demonstrated that ginsenoside Rh2 can directly bind to PBK/TOPK and inhibit its kinase activity nih.govnih.gov. This inhibition has been shown to be a key mechanism behind the antitumor effects of Rh2 in human HCT116 colorectal cancer cells nih.govnih.gov. The suppression of PBK/TOPK activity by Rh2 leads to a reduction in the phosphorylation levels of its downstream targets, including the extracellular regulated protein kinases 1/2 (ERK1/2) and histone H3 nih.gov.

Epidermal Growth Factor Receptor (EGFR) Inhibition

This compound has been identified as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govresearchgate.net A homogeneous time-resolved fluorescence assay demonstrated that 20(S)-Rh2 significantly inhibits the kinase activity of EGFR nih.govresearchgate.net. In studies involving A549 lung cancer cells, this compound was found to inhibit cell proliferation by regulating the EGFR-MAPK pathway nih.govresearchgate.net. Molecular docking simulations further support these findings, suggesting that the compound can bind to the active site of EGFR, stabilized by both hydrophobic and hydrogen-bonding interactions nih.govresearchgate.net. This inhibitory action on EGFR, an upstream regulator of pathways like PI3K, highlights a critical mechanism of Rh2's cellular effects nih.gov.

Gene and Protein Expression Modulation

The interaction of this compound with its molecular targets instigates a cascade of changes in the expression of various genes and proteins that are crucial for cell cycle regulation, apoptosis, and angiogenesis.

Upregulation and Downregulation of Cell Cycle Regulatory Proteins (e.g., Cyclins, CDKs, CDKIs)

This compound has a profound impact on the cell cycle, primarily by inducing arrest in the G0/G1 phase. This is achieved through the modulation of key cell cycle regulatory proteins. nih.gov

Key Research Findings:

In human breast cancer cells, Rh2 treatment leads to a G0/G1 phase arrest by downregulating cyclin-dependent kinases (CDKs) and cyclins nih.gov. It also promotes the binding of cyclin-dependent kinase inhibitors (CDKIs) p15Ink4B and p27Kip1 to cyclin D1/Cdk4 and cyclin D1/Cdk6 complexes, thereby inhibiting their activity nih.gov.

Studies in liver cancer cells showed that (20S)-Ginsenoside Rh2 downregulates CDK2, CDK4, and CDK6, contributing to G0-G1 phase arrest mdpi.com.

In melanoma cells, Rh2 was also found to arrest the cell cycle at the G0/G1 phase by downregulating proteins such as CDK2, CDK4, CDK6, Cyclin A2, and Cyclin D1 nih.gov.

Furthermore, Rh2 has been shown to decrease the levels of phosphorylated retinoblastoma protein (P-Rb), a critical step in preventing the transition from G1 to S phase nih.gov.

Interactive Data Table: Modulation of Cell Cycle Proteins by this compound

| Cell Line | Protein | Effect | Outcome |

|---|---|---|---|

| Breast Cancer (MCF-7) | CDKs, Cyclins | Downregulation | G0/G1 Arrest |

| Breast Cancer (MCF-7) | p15Ink4B, p27Kip1 | Increased binding to CDK complexes | G0/G1 Arrest |

| Liver Cancer (HepG2) | CDK2, CDK4, CDK6 | Downregulation | G0/G1 Arrest |

| Melanoma (B16F10, A375) | CDK2, CDK4, CDK6, Cyclin A2, Cyclin D1 | Downregulation | G0/G1 Arrest |

| Lung Cancer (A549) | Cyclin A, Cyclin E, CDK2 | Downregulation | G1 to S Transition Inhibition |

| Hepatocellular Carcinoma (HepG2) | Cyclin D1 | Downregulation | G0/G1 Arrest |

Apoptosis-Related Protein Expression (e.g., Bax, Bcl-2, Caspases)

This compound is a potent inducer of apoptosis, or programmed cell death, in various cancer cell lines. researchgate.netnih.govmdpi.com This is accomplished by altering the expression and activity of key apoptosis-related proteins.

Key Research Findings:

Bcl-2 Family Proteins: this compound modulates the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. It has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the levels of anti-apoptotic proteins Bcl-2 and Bcl-XL nih.gov. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial dysfunction and the initiation of the intrinsic apoptotic pathway .

Caspase Activation: The compound triggers the activation of caspases, which are the executioners of apoptosis. This compound has been found to induce the activation of initiator caspases, including caspase-8 (involved in the extrinsic pathway) and caspase-9 (involved in the intrinsic pathway), as well as the executioner caspase, caspase-3 medchemexpress.comjst.go.jp. The activation of caspase-9 is often preceded by the release of cytochrome c from the mitochondria into the cytosol jst.go.jp.

Interactive Data Table: Modulation of Apoptosis-Related Proteins by this compound

| Protein Family | Specific Protein | Effect | Pathway |

|---|---|---|---|

| Bcl-2 Family | Bax | Upregulation | Pro-apoptotic |

| Bcl-2 Family | Bcl-2 | Downregulation | Anti-apoptotic |

| Bcl-2 Family | Bcl-XL | Downregulation | Anti-apoptotic |

| Caspases | Caspase-3 | Activation (Cleavage) | Executioner |

| Caspases | Caspase-8 | Activation | Extrinsic Pathway |

| Caspases | Caspase-9 | Activation | Intrinsic Pathway |

| Mitochondrial Proteins | Cytochrome c | Release into cytosol | Intrinsic Pathway |

Angiogenesis-Related Protein Expression (e.g., VEGF, MMP-2)

This compound has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels, which is a vital process for tumor growth and metastasis. This anti-angiogenic effect is mediated by modulating the expression of key proteins involved in this process.

Key Research Findings:

Vascular Endothelial Growth Factor (VEGF): A primary target of this compound's anti-angiogenic activity is VEGF (specifically VEGFA), a potent signaling protein that stimulates vasculogenesis and angiogenesis. Studies have consistently shown that Rh2 can significantly downregulate the expression of VEGF at both the protein and mRNA levels in cancer cells nih.govnih.govresearchgate.net. This inhibition of VEGF is partly achieved through the suppression of the STAT3 signaling pathway, as activated STAT3 can promote VEGF transcription bohrium.comsemanticscholar.org.

Matrix Metalloproteinases (MMPs): this compound also affects the expression of MMPs, enzymes that degrade the extracellular matrix, allowing for endothelial cell migration and invasion during angiogenesis. Specifically, Rh2 has been found to downregulate the expression of Matrix Metalloproteinase-2 (MMP-2) in hepatocellular carcinoma cells, contributing to its anti-angiogenic effects nih.gov.

Interactive Data Table: Modulation of Angiogenesis-Related Proteins by this compound

| Protein | Effect | Functional Consequence |

|---|---|---|

| Vascular Endothelial Growth Factor (VEGF) | Downregulation | Inhibition of endothelial cell proliferation and migration |

| Matrix Metalloproteinase-2 (MMP-2) | Downregulation | Inhibition of extracellular matrix degradation and cell invasion |

Drug Resistance-Related Protein Expression

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), a phenomenon often mediated by the overexpression of ATP-binding cassette (ABC) transporters. This compound has demonstrated the ability to counteract this resistance by modulating the expression of several key drug resistance-related proteins.

Research has shown that this compound can reverse 5-fluorouracil resistance in colorectal cancer cells by regulating the expression of genes such as MDR1, MRP1, LRP, and GST. Furthermore, it has been found to reverse oxaliplatin resistance in colon cancer cells by decreasing the expression of P-glycoprotein. In adriamycin-resistant human breast cancer MCF-7 cells, this compound also plays a role in reversing drug resistance.

| Target Protein | Cancer Type | Effect of this compound |

| P-glycoprotein (P-gp/MDR1) | Colon Cancer, Breast Cancer | Decreased expression, contributing to the reversal of drug resistance. |

| Multidrug Resistance-Associated Protein 1 (MRP1) | Colorectal Cancer | Regulation of gene expression, aiding in overcoming drug resistance. |

| Lung Resistance-Related Protein (LRP) | Colorectal Cancer | Modulation of gene expression, contributing to the reversal of chemoresistance. |

| Glutathione S-transferase (GST) | Colorectal Cancer | Regulation of gene expression, involved in the reversal of drug resistance. |

This table summarizes the effect of this compound on various drug resistance-related proteins.

Immune Response Gene Expression

This compound has been shown to enhance the activity of immune cells and modulate the expression of genes involved in the immune response. A genome-wide methylation analysis of MCF-7 breast cancer cells treated with this compound identified the "cell-mediated immune response"-related pathway as the top network affected by the compound. This suggests that this compound can induce epigenetic changes in genes related to immune function, potentially enhancing the immunogenicity of cancer cells and contributing to their inhibition.

MicroRNA Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that play critical roles in post-transcriptional gene regulation and are implicated in various diseases, including cancer. This compound has been found to significantly alter the expression profiles of miRNAs in cancer cells, contributing to its anti-cancer effects.

In human non-small cell lung cancer A549 cells, treatment with this compound led to significant changes in the expression of a subset of miRNAs nih.gov. These differentially expressed miRNAs are predicted to target genes involved in crucial cellular processes such as apoptosis, cell proliferation, and angiogenesis nih.gov.

Furthermore, in breast cancer, this compound upregulates the long noncoding RNA STXBP5-AS1, which in turn acts as a sponge for the oncogenic miR-4425 nih.gov. This interaction is part of a regulatory axis involving STXBP5-AS1/miR-4425/RNF217 that is controlled by this compound to suppress breast cancer cell growth nih.gov. The upregulation of STXBP5-AS1 is achieved through promoter hypomethylation induced by the ginsenoside nih.gov. This highlights a complex interplay between epigenetic modifications and miRNA regulation orchestrated by this compound.

MicroRNA-128 Targeting

This compound has been shown to exert anti-proliferative effects in human glioma cells, partly through the up-regulation of microRNA-128 (miR-128) expression. mdpi.compcbiochemres.com In a study involving human U251 glioma cells treated with Rh2, a miRNA array assay revealed that 14 out of 452 human miRNAs were up-regulated. pcbiochemres.com The up-regulation of miR-128 by Rh2 was further confirmed in human U251, T98MG, and A172 glioma cells using quantitative real-time PCR. mdpi.compcbiochemres.com

The functional significance of this up-regulation was demonstrated when the inhibition of miR-128 significantly blunted the cytotoxic and apoptotic effects of Rh2. mdpi.compcbiochemres.com Specifically, transfection with a miR-128 inhibitor in U251 cells counteracted Rh2-induced effects, including cytotoxicity, apoptosis, and the activation of caspase-3. pcbiochemres.com Furthermore, this inhibition reversed the Rh2-mediated suppression of E2F3a, a validated target of miR-128 that is involved in glioma cell growth. mdpi.compcbiochemres.com This evidence suggests that the anticancer activity of this compound in glioma cells is mediated, at least in part, by its ability to increase the expression of the tumor-suppressing miR-128. mdpi.com

| Cell Line | Treatment | Key Finding | Downstream Effect |

| Human Glioma Cells (U251, T98MG, A172) | This compound | Up-regulation of miR-128 expression. mdpi.compcbiochemres.com | Inhibition of cell proliferation. mdpi.com |

| Human Glioma Cells (U251) | This compound + miR-128 inhibitor | Blunted Rh2-induced cytotoxicity and apoptosis. pcbiochemres.com | Decreased caspase-3 activation and restored E2F3a protein expression. pcbiochemres.com |

miR-524-5p Activation

In thyroid cancer cells, this compound has been found to inhibit cell migration and proliferation through the activation of miR-524-5p. researchgate.netcsic.es Research has shown that the expression levels of miR-524-5p are notably lower in thyroid cancer cell lines (TPC-1, K1, and NPA) compared to normal thyroid cells. csic.es Treatment with Rh2 induced the expression of miR-524-5p in the K1 thyroid cancer cell line. researchgate.netcsic.es

To confirm the role of this microRNA, further experiments using a miR-524-5p mimic demonstrated that its overexpression inhibited cell migration and proliferation in the K1 cell line. csic.es The effects mirrored those of Rh2 treatment, including an increase in the epithelial marker E-cadherin and a reduction in the mesenchymal marker vimentin (B1176767). csic.es Crucially, when Rh2-treated cells were also exposed to a miR-524-5p inhibitor, the anti-migratory and anti-proliferative actions of Rh2 were suppressed. researchgate.netcsic.es This indicates that Rh2's inhibitory effect on thyroid cancer cell development is dependent on its ability to induce miR-524-5p expression. researchgate.net

| Cell Line | Treatment | Key Finding | Downstream Effect |

| Thyroid Cancer Cells (K1) | This compound | Induced expression of miR-524-5p. researchgate.netcsic.es | Inhibited cell migration and proliferation. researchgate.netcsic.es |

| Thyroid Cancer Cells (K1) | miR-524-5p mimic | Inhibited cell migration and proliferation. csic.es | Increased E-cadherin and reduced vimentin levels. csic.es |

| Thyroid Cancer Cells (K1) | This compound + miR-524-5p inhibitor | Suppressed the inhibitory action of Rh2 on cell migration and proliferation. csic.es | Restored cell migration and proliferation rates similar to control cells. csic.es |

Receptor and Enzyme Interactions

This compound interacts with key cellular receptors to modulate distinct signaling pathways, including those involved in apoptosis and neuronal activity.

Death Receptors: The induction of apoptosis by this compound is associated with the activation of death receptors and their corresponding ligands. chemrxiv.org Studies have reported the involvement of the Fas/FasL, DR4/TRAIL, and DR5/TRAIL systems. chemrxiv.org In highly differentiated TE-13 human esophageal cancer cells, this compound was found to activate the extrinsic (death receptor-mediated) apoptosis pathway. researchgate.net This activation involved the significant upregulation of death receptors Fas and DR5 at both the mRNA and protein levels. researchgate.net This suggests that in certain cell types, Rh2 can initiate apoptosis by directly engaging death receptor signaling. researchgate.net

NMDA Receptors: In the central nervous system, this compound has been identified as an inhibitor of N-methyl-D-aspartate (NMDA) receptors. mdpi.com In studies using cultured rat hippocampal neurons, 20this compound demonstrated one of the highest inhibitory effects among nine different ginsenosides (B1230088) tested. mdpi.com It selectively targets NMDA receptors and appears to function as a competitive antagonist by interacting with the polyamine-binding sites on the receptor complex. mdpi.com This inhibitory action on NMDA receptors suggests a potential role in modulating neurodegenerative processes. mdpi.com

| Receptor Type | Target | Cell/Tissue Type | Effect of this compound |

| Death Receptors | Fas, DR5 | TE-13 Human Esophageal Cancer Cells | Upregulation at mRNA and protein levels, leading to activation of extrinsic apoptosis. researchgate.net |

| NMDA Receptors | NMDA Receptor Complex | Cultured Rat Hippocampal Neurons | Inhibition of receptor activity; acts as a competitive antagonist at polyamine-binding sites. mdpi.com |

This compound significantly modulates the activity of various enzymes central to apoptosis and oxidative stress management.

Caspases: A primary mechanism of Rh2-induced apoptosis is the activation of the caspase cascade. mdpi.com It triggers both initiator and executioner caspases in a multi-pathway manner. nih.gov Studies have shown that Rh2 induces the activation of initiator caspase-8 and caspase-9. nih.govnih.gov The activation of caspase-8 is linked to the extrinsic apoptosis pathway, while caspase-9 activation is a hallmark of the intrinsic, mitochondria-mediated pathway. researchgate.netnih.govnih.gov Following the activation of these initiator caspases, downstream executioner caspases, such as caspase-3 and caspase-7, are cleaved and activated, leading to the execution of apoptosis. nih.govnih.gov This activation has been observed across various cancer cell lines, including human hepatoma, colorectal cancer, and leukemia cells. mdpi.comnih.govnih.gov

| Enzyme (Family) | Specific Caspase | Cell Line / Model | Finding |

| Initiator Caspases | Caspase-8, Caspase-9 | Human Cancer Cells | This compound induces activation. nih.gov |

| Initiator Caspases | Caspase-8 | TE-13 Esophageal Cancer Cells | Cleaved caspase-8 band observed after treatment. researchgate.net |

| Initiator & Effector Caspases | Caspase-9, Caspase-3 | Reh Human Leukemia Cells | Activation observed, associated with the mitochondrial pathway. nih.gov |

| Effector Caspases | Caspase-3 | HCT116 Colorectal Cancer Cells | Cell death induced by Rh2 is partially dependent on caspase-3 activation. mdpi.com |

| Full Cascade | Caspase-9, -3, -7, -8 | SK-HEP-1 Human Hepatoma Cells | Sequential activation and cleavage observed upon Rh2 treatment. nih.gov |

Antioxidant Enzymes: this compound also modulates the expression of key antioxidant enzymes. In a mouse model of lipopolysaccharide-induced acute lung injury, treatment with ginsenoside Rh2 was shown to affect the protein levels of Catalase, Superoxide Dismutase (SOD), and Glutathione Peroxidase (GPx). Additionally, in colorectal cancer cells, it has been noted that blocking reactive oxygen species (ROS) with catalase enhances Rh2-induced cell death, suggesting an interplay between Rh2's actions and the cellular antioxidant machinery. mdpi.com

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is a critical cellular defense mechanism against oxidative stress. While this compound has been shown to promote the expression of Nrf2, specific in silico molecular docking studies detailing its direct binding to the Nrf2 inhibitory protein Keap-1 are not widely documented. researchgate.net

However, computational studies on closely related ginsenosides provide strong evidence for the mechanism by which this class of molecules interacts with the Keap1-Nrf2 system. For instance, molecular docking and dynamic simulation studies on Ginsenoside CK, an active metabolite of protopanaxadiol (B1677965) ginsenosides like Rh2, have identified Keap1 as its direct target. These in silico analyses show that Ginsenoside CK competitively binds to the DGR/Kelch domain of Keap1. This binding disrupts the interaction between Keap1 and the Nrf2-DLG motif, thereby preventing Nrf2 degradation and allowing it to activate the antioxidant response element (ARE), leading to a reduction in oxidative stress. This provides a likely model for how this compound may also function as a natural Keap1-Nrf2 inhibitor.

Reversal of Drug Resistance by S Ginsenoside Rh2

Overcoming Multidrug Resistance in Preclinical Models

Numerous preclinical studies have highlighted the capacity of (S)-Ginsenoside Rh2 to reverse multidrug resistance (MDR) across various cancer cell lines and in animal models. researchgate.net This ginsenoside can act synergistically or additively with conventional chemotherapy drugs, enhancing their efficacy against resistant tumors. nih.gov A notable finding is its ability to hypersensitize multidrug-resistant breast cancer cells to paclitaxel. nih.gov

In xenograft models, this compound has been shown to enhance the anti-cancer effects of drugs like sunitinib in renal cell carcinoma, suggesting its potential to overcome treatment resistance in vivo. sigmaaldrich.comresearchgate.net The compound's effectiveness has been observed in a variety of cancer models, including those for colorectal, lung, and liver cancer, where it helps to restore sensitivity to agents like 5-fluorouracil (5-FU) and doxorubicin. spandidos-publications.comnih.gov

Table 1: Preclinical Studies on this compound in Overcoming Multidrug Resistance

| Cancer Model | Chemotherapeutic Agent | Key Findings | Reference |

|---|---|---|---|

| Multidrug-Resistant Breast Cancer Cells | Paclitaxel | This compound hypersensitized resistant cells to paclitaxel. | nih.gov |

| Human Colorectal Cancer Cells (HCT-8/5-FU, LoVo/5-FU) | 5-Fluorouracil (5-FU) | Reversed resistance by inhibiting multiple drug resistance-related proteins. | nih.gov |

| Doxorubicin-Resistant Breast Cancer Cells (MCF-7/Adr) | Doxorubicin (Adriamycin) | Decreased IC50 by inhibiting P-gp expression and promoting drug redistribution. | nih.gov |

| Cisplatin-Resistant Lung Cancer Cells (A549/DDP) | Cisplatin (DDP) | Reversed chemoresistance through the mitochondrial apoptosis pathway. | nih.gov |

| Renal Cell Carcinoma (Xenograft Model) | Sunitinib | Enhanced the efficacy of sunitinib to inhibit tumor proliferation. | sigmaaldrich.com |

Mechanisms of Sensitization to Chemotherapeutic Agents

The ability of this compound to counteract chemoresistance is not based on a single mode of action but rather on a multifaceted approach that targets key cellular resistance mechanisms.

A primary mechanism behind multidrug resistance is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of cancer cells, reducing their intracellular concentration and effectiveness. nih.gov this compound has been identified as a potent, noncompetitive inhibitor of P-gp. nih.govsemanticscholar.org

By inhibiting P-gp, this compound increases the intracellular accumulation of various chemotherapeutic agents. For instance, it has been shown to significantly decrease the efflux of doxorubicin (adriamycin) in resistant breast cancer cells (MCF-7/ADM) and fluorouracil in colorectal cancer cells. nih.gov This inhibition leads to a greater concentration of the cytotoxic drug at its target site, thereby restoring its therapeutic effect. nih.govnih.gov Studies using Caco-2 cell monolayers have demonstrated that 20(S)-Rh2 decreases the efflux ratio of the P-gp substrate digoxin in a concentration-dependent manner. semanticscholar.org

Beyond directly inhibiting efflux pump activity, this compound also modulates the expression of genes responsible for the MDR phenotype. nih.gov The gene encoding P-glycoprotein, MDR1 (also known as ABCB1), is a key target. Research has shown that this compound can down-regulate the adriamycin-induced overexpression of ABCB1 in resistant breast cancer cells, potentially by mitigating the MAPK/NF-κB signaling pathway. nih.gov

Furthermore, in 5-FU-resistant human colorectal cancer cells (HCT-8/5-FU and LoVo/5-FU), treatment with ginsenoside Rh2 led to a significant inhibition in the expression of multiple drug resistance-related proteins, including Multidrug Resistance-associated Protein 1 (MRP1), Lung Resistance Protein (LRP), and Glutathione S-transferase (GST). nih.gov These proteins contribute to chemoresistance through various mechanisms, including drug efflux and detoxification. By suppressing the expression of this suite of resistance genes, this compound effectively dismantles the cellular machinery that protects cancer cells from chemotherapy. nih.govnih.gov

Table 2: Effect of this compound on Drug Resistance Gene/Protein Expression

| Gene/Protein | Cancer Cell Line | Effect of this compound | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp/MDR1) | MCF-7/Adriamycin (Breast Cancer) | Depressed expression, reversing resistance. | nih.gov |

| MDR1 | HCT-8/5-FU, LoVo/5-FU (Colorectal Cancer) | Inhibited expression. | nih.gov |

| MRP1 | HCT-8/5-FU, LoVo/5-FU (Colorectal Cancer) | Inhibited expression. | nih.gov |

| LRP | HCT-8/5-FU, LoVo/5-FU (Colorectal Cancer) | Inhibited expression. | nih.gov |

| GST | HCT-8/5-FU, LoVo/5-FU (Colorectal Cancer) | Inhibited expression. | nih.gov |

Chemoresistant cells are often characterized by their ability to evade apoptosis, or programmed cell death. This compound can overcome this by directly inducing apoptosis or by sensitizing resistant cells to the pro-apoptotic effects of chemotherapeutics. nih.govnih.gov In cisplatin-resistant lung cancer cells (A549/DDP), the chemoresistance reversal effect of Rh2 was achieved through the mitochondrial apoptosis pathway. nih.gov

The compound has been shown to induce apoptosis in various cancer cells, including colorectal cancer and leukemia, by activating the p53 pathway, increasing the levels of the pro-apoptotic protein Bax, and decreasing the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis. nih.gov Furthermore, this compound can promote the activation of caspases, the executive enzymes of apoptosis. nih.gov In some cancer models, it enhances the effects of other apoptosis-inducing agents like TRAIL by upregulating death receptors on the cell surface. proquest.comresearchgate.net

Autophagy is a cellular degradation process that can have a dual role in cancer, either promoting survival or contributing to cell death. In the context of drug resistance, autophagy can often act as a protective mechanism, allowing cancer cells to survive the stress induced by chemotherapy. benthamdirect.com

This compound has been found to induce autophagy in several cancer cell types, including melanoma and leukemia cells. nih.govnih.gov Interestingly, the role of this induced autophagy can be context-dependent. In some leukemia cell lines, the autophagy induced by this compound appears to be a protective response; when autophagy is inhibited with agents like 3-methyladenine (3-MA), the pro-apoptotic and cytotoxic effects of the ginsenoside are enhanced. nih.govresearchgate.net This suggests that in certain resistant cancers, a combination therapy of this compound with an autophagy inhibitor could be a potent strategy to overcome resistance and increase cancer cell death. nih.govnih.gov

Structure Activity Relationship Studies of S Ginsenoside Rh2

Stereochemical Influences on Biological Activities (e.g., 20(S) vs 20(R) Epimers)

Ginsenoside Rh2 exists as two stereoisomers, or epimers, at the C-20 position: 20(S)-Ginsenoside Rh2 and 20(R)-Ginsenoside Rh2. nih.gov These two molecules have the same chemical formula and connectivity of atoms but differ in the spatial orientation of the hydroxyl (-OH) group at the C-20 position. tandfonline.com This seemingly minor difference in stereochemistry has a profound impact on their biological and pharmacological properties, particularly their anticancer effects. nih.gov

Numerous studies have demonstrated that the 20(S) epimer generally exhibits more potent anticancer activity compared to its 20(R) counterpart in various cancer cell lines. nih.govmdpi.com For instance, research on human colon cancer cells revealed that 20this compound was an effective inhibitor of cancer cell growth, while the 20(R) epimer showed limited effect. tandfonline.com Similarly, in studies involving prostate cancer cells, only the 20(S) epimer demonstrated significant proliferation inhibition on both androgen-dependent and -independent cell lines, suggesting that the stereochemistry of the C-20 hydroxyl group is crucial for this antitumor activity. nih.gov The enhanced efficacy of the (2S) epimer is also observed in its ability to disrupt the HSP90A-Cdc37 system in human liver cancer cells. mdpi.com

The disparity in the biological activities of the two epimers can be attributed to differences in their pharmacokinetics. nih.gov For example, the cellular uptake of 20this compound in Caco-2 cells has been reported to be three times higher than that of the 20(R) epimer. nih.gov Furthermore, the plasma concentration of the (S) form has been found to be significantly higher than the (R) form after oral administration in rats. nih.govresearchgate.net

However, the superiority of the 20(S) epimer is not universal across all cancer types and experimental models. Some studies have reported that 20(R)-Ginsenoside Rh2 can also exert significant anticancer effects. For example, in a study on non-small cell lung cancer (NSCLC) cell lines, the 20(R) epimer showed a more significant inhibitory effect than the 20(S) form. phcog.com In an in vivo study using a mouse model with transplanted hepatocellular carcinoma, both epimers suppressed tumor growth, with the 20(R) form showing a slightly higher inhibition rate. nih.gov It has also been noted that while having a limited effect against cancer, 20(R)-Rh2 is more effective at inhibiting osteoclast formation than its (S) counterpart. nih.gov

These findings highlight that the biological activity of Ginsenoside Rh2 is highly dependent on the stereoconfiguration at the C-20 position, with the specific effect varying depending on the biological context.

Table 1: Comparative Anticancer Activities of 20this compound and 20(R)-Ginsenoside Rh2 in Different Cancer Cell Lines

| Cancer Type | Cell Line(s) | More Active Epimer | Key Findings | Reference(s) |

|---|---|---|---|---|

| Colon Cancer | HCT-116 | 20(S) | Showed effective inhibition of cancer cell growth. | tandfonline.com |

| Prostate Cancer | Androgen-dependent and -independent lines | 20(S) | Demonstrated proliferation inhibition. | nih.gov |

| Liver Cancer | HepG2 | 20(S) | Exerts its anti-tumor effect by disrupting the HSP90A-Cdc37 system. | mdpi.com |

| Non-Small Cell Lung Cancer | 95D and NCI-H460 | 20(R) | Showed a more significant inhibitory effect on cell proliferation. | phcog.com |

| Hepatocellular Carcinoma (in vivo) | H22 transplanted tumors | 20(R) | Suppressed tumor growth with a slightly higher inhibition rate. | nih.gov |

Role of Specific Functional Groups and Structural Moieties in Activity

The sugar moiety plays a crucial role in the activity of ginsenosides (B1230088). For protopanaxadiol (B1677965) (PPD) type ginsenosides like Rh2, the presence of a sugar molecule at the C-3 position is important for certain biological activities, such as the inhibition of Na+/K+-ATPase. nih.gov The sugar can form hydrogen bonds with target proteins, facilitating binding to extracellular pockets. nih.gov The number and position of sugar moieties can influence the compound's hydrophobicity and, consequently, its cellular uptake. nih.gov A reduction in the number of sugar molecules has been shown to strengthen the binding affinity of ginsenosides to the glucocorticoid receptor. nih.gov

The position of the sugar attachment is also critical. Ginsenosides with sugar moieties only at the C-3 position, like Rh2, show inhibitory potency on Na+/K+-ATPase activity. nih.gov However, the addition of a sugar at the C-6 or C-20 position can lead to steric hindrance, which may reduce or abolish this inhibitory activity. nih.govnih.gov This highlights the specificity of the interaction between the ginsenoside and its biological targets.

Modifications to other parts of the ginsenoside structure can also significantly alter its bioactivity. For instance, dehydration at the C-20 position, which removes the hydroxyl group and forms a double bond, can increase the bioactivity of ginsenosides. nih.govmdpi.com

Furthermore, the addition of other functional groups can enhance the properties of Ginsenoside Rh2. In one study, modification of Rh2 with maleimidocaproic acid resulted in a derivative with higher cytostatic activity against various tumor cells compared to the parent compound. nih.govnih.gov This suggests that the length of a spacer arm introduced during modification can play an important role in the cytostatic activity of Rh2 derivatives. nih.gov Such chemical modifications can also improve the solubility of Rh2, a factor that can limit its clinical application. nih.govacs.org

The hydroxyl groups on the aglycone are also important for the molecule's interaction with cell membranes. nih.gov These polar groups can interact with the hydrophilic domain of the cell membrane, leading to changes in membrane fluidity and function. nih.gov

Table 2: Influence of Structural Modifications on the Biological Activity of Ginsenoside Rh2

| Structural Moiety/Modification | Position | Influence on Activity | Example/Observation | Reference(s) |

|---|---|---|---|---|

| Sugar Moiety | C-3 | Essential for Na+/K+-ATPase inhibition. | Forms hydrogen bonds with the target enzyme. | nih.gov |

| Sugar Moiety | C-6 or C-20 | Can cause steric hindrance, reducing or abolishing Na+/K+-ATPase inhibition. | Attachment of a monosaccharide at these positions reduces inhibitory potency. | nih.govnih.gov |

| Hydroxyl Group | C-20 | Stereochemistry (S vs. R) significantly impacts anticancer activity. | (S)-epimer is generally more potent in vitro. | nih.govtandfonline.comnih.gov |

| Dehydration | C-20 | Can increase bioactivity. | Formation of a double bond at C-20(21) or C-20(22). | nih.govmdpi.com |

| Addition of Maleimidocaproic Acid | - | Increased cytostatic activity against tumor cells. | The length of the attached spacer arm is important for activity. | nih.govnih.gov |

Advanced Analytical Methodologies for S Ginsenoside Rh2 Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation of (S)-Ginsenoside Rh2 from other closely related ginsenosides (B1230088), particularly its stereoisomer, (R)-Ginsenoside Rh2.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of this compound. iomcworld.com The method typically utilizes a reversed-phase C18 column, which separates compounds based on their hydrophobicity. iomcworld.commdpi.com A gradient or isocratic mobile phase, commonly consisting of acetonitrile (B52724) and water or a buffer solution, allows for the effective resolution of different ginsenosides. mdpi.comnih.gov Detection is often performed using an ultraviolet (UV) detector, typically set at a wavelength of around 203 nm, where ginsenosides exhibit absorbance. iomcworld.commdpi.comiomcworld.com The retention time under specific chromatographic conditions is a key parameter for the initial identification of the compound. iomcworld.com For instance, in one method, this compound was well-separated from its (R)-isomer on a C18 column, with the S-isomer eluting faster. d-nb.info HPLC methods have been developed and validated for linearity, precision, and accuracy, making them suitable for quantitative analysis in various samples, including processed ginseng and biological fluids. iomcworld.comscispace.com

Table 1: Example of HPLC Parameters for this compound Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | C18 reversed-phase (e.g., 150x3.0 mm, 3 µm) | iomcworld.com |

| Mobile Phase | Acetonitrile, Methanol, and 0.005 M KH2PO4 buffer | iomcworld.com |

| Detection | UV at 203 nm | iomcworld.commdpi.com |

| Flow Rate | 0.5 mL/min (Isocratic) | iomcworld.com |

| Retention Time | ~24 minutes | iomcworld.com |

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS). LC-MS is a powerful tool for the simultaneous analysis of multiple ginsenosides in complex mixtures. scispace.com This technique combines the superior separation capabilities of liquid chromatography (often ultra-high-performance liquid chromatography, UPLC, for better resolution and speed) with the mass-analyzing capability of MS. semanticscholar.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source that generates ions from the eluted compounds without significant fragmentation. nih.govresearchgate.net The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), allowing for highly specific detection and quantification. nih.gov LC-MS methods can successfully separate numerous ginsenoside isomers, including the (S) and (R) forms of Rh2. d-nb.infosemanticscholar.org The high sensitivity of LC-MS makes it particularly suitable for detecting the low concentrations of ginsenosides typically found in biological samples. nih.gov

Spectrometric Techniques for Structural Elucidation and Identification

While chromatography separates the compounds, spectrometry provides detailed structural information, which is essential for unambiguous identification.

Tandem mass spectrometry (MS-MS or MS²) is a critical technique for the structural confirmation of this compound and for differentiating it from its isomers. researchgate.net In an MS-MS experiment, a specific precursor ion (e.g., the molecular ion of Rh2) is selected and then fragmented by collision with an inert gas. The resulting product ions create a characteristic fragmentation pattern, or "fingerprint," that is unique to the molecule's structure. researchgate.netmdpi.com For this compound, fragmentation typically involves the loss of the glucose moiety and water molecules from the aglycone core. d-nb.inforesearchgate.net For example, in positive ion mode, this compound often shows a precursor ion corresponding to a dehydrated form, [M+H-2H₂O]⁺, while its fragmentation provides specific product ions that confirm the structure of the protopanaxadiol (B1677965) aglycone. d-nb.info The specific fragmentation pathways and the relative abundance of product ions can be used to distinguish between this compound and its close isomer, Compound K, even when they have the same mass. researchgate.net

Table 2: Characteristic MS-MS Ions for Ginsenoside Rh2 Identification

| Ion Mode | Precursor Ion (m/z) | Key Product Ions (m/z) | Description | Source |

|---|---|---|---|---|

| Positive | 621.4372 [M+H]⁺ | 459.3831, 441.3725, 423.3619 | Loss of glucose and subsequent water molecules | semanticscholar.org |

| Negative | 657.35 [M+Cl]⁻ | - | Used for quantification in selected ion monitoring | nih.gov |